molecular formula C8H5BrClF3O B3247246 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol CAS No. 1809161-59-8

4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B3247246
CAS No.: 1809161-59-8
M. Wt: 289.47 g/mol
InChI Key: JOZJQPFGMLSSSR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrClF3O It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol typically involves the introduction of bromine, chlorine, and trifluoromethyl groups onto a benzyl alcohol framework. One common method is the electrophilic aromatic substitution reaction, where a benzyl alcohol derivative is treated with bromine and chlorine sources under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen atoms or the trifluoromethyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde or 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of dehalogenated or defluorinated derivatives.

    Substitution: Formation of substituted benzyl alcohol derivatives.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen and trifluoromethyl groups can influence the compound’s lipophilicity, electronic properties, and binding affinity to target molecules.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde
  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzene

Comparison: 4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of the benzyl alcohol moiety, which imparts different reactivity and potential applications compared to its aldehyde, acid, or benzene counterparts. The alcohol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-7(10)4(3-14)1-5(6)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZJQPFGMLSSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Br)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210557
Record name Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-59-8
Record name Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-bromo-2-chloro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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